Ethyl bromofluoroacetate

描述

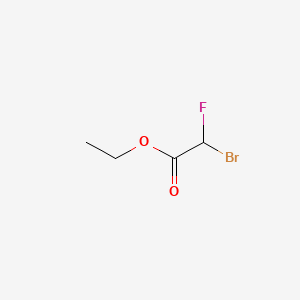

Ethyl bromofluoroacetate is an organic compound with the molecular formula C4H6BrFO2. It is a clear, colorless to yellow liquid that is used as an intermediate in the synthesis of various fluorinated compounds. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, making it a valuable reagent in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl bromofluoroacetate can be synthesized through several methods. One common method involves the reaction of ethyl fluoroacetate with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.

Another method involves the reaction of ethyl fluoroacetate with a brominating agent such as phosphorus tribromide. This reaction is carried out in an inert solvent like dichloromethane, and the reaction mixture is stirred at a low temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors allows for the efficient production of the compound with minimal by-products. The final product is purified through distillation and other separation techniques to achieve the desired purity.

化学反应分析

Types of Reactions

Ethyl bromofluoroacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Reformatsky Reactions: This compound reacts with zinc and carbonyl compounds to form α-fluoro-β-hydroxy acids.

Reduction Reactions: The compound can be reduced to ethyl fluoroacetate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reformatsky Reaction: Zinc dust and carbonyl compounds are used in the presence of a catalytic amount of cerium chloride.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Major Products

Nucleophilic Substitution: Products include azido-fluoroacetates, thiocyanato-fluoroacetates, and methoxy-fluoroacetates.

Reformatsky Reaction: The major product is α-fluoro-β-hydroxy acid.

Reduction: The major product is ethyl fluoroacetate.

科学研究应用

Synthesis and Reactivity

Ethyl bromofluoroacetate serves as a substrate in several significant reactions:

- Cross-Coupling Reactions : It is frequently used in palladium-catalyzed cross-coupling reactions with aryl boronic acids and other nucleophiles, facilitating the formation of complex organic molecules. For instance, a study demonstrated its application in synthesizing 18F-difluoromethylarenes via copper-catalyzed cross-coupling reactions, achieving yields up to 82% under optimized conditions .

- Reformatsky Reactions : The compound has been employed in Reformatsky reactions to generate alpha-fluoro-beta-hydroxy acids. Catalytic amounts of cerium chloride enhance yields during these reactions with aldehydes and ketones .

- Photoredox Transformations : Recent advancements have shown that this compound can be activated through visible light-mediated photoredox transformations, expanding its utility in synthetic organic chemistry .

Synthesis of Fluorinated Compounds

A notable application of this compound is its role as a precursor for fluorinated compounds. In one study, the compound was reacted with various nucleophiles to produce polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines, showcasing its versatility as a building block in medicinal chemistry .

Development of Pharmaceutical Agents

This compound has been integral in developing pharmaceutical agents. For example, it has been used to synthesize derivatives of fenofibrate, a lipid-regulating drug. The cross-coupling methodology allowed for selective functionalization of aromatic systems leading to biologically active compounds .

Comparative Data Table

The following table summarizes key reactions involving this compound:

作用机制

The mechanism of action of ethyl bromofluoroacetate involves its reactivity with various nucleophiles and electrophiles. In the context of lithium-oxygen batteries, the compound dissociates into bromide and fluoride ions on the surface of the lithium anode. The bromide ions act as redox mediators, reducing the charging overpotential, while the fluoride ions form a stable solid electrolyte interphase that protects the anode from dendrite formation .

相似化合物的比较

Ethyl bromofluoroacetate can be compared with other similar compounds such as ethyl bromodifluoroacetate and ethyl chlorofluoroacetate. These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles.

Ethyl Bromodifluoroacetate: This compound contains two fluorine atoms and is used in the synthesis of difluorinated compounds.

Ethyl Chlorofluoroacetate: This compound contains a chlorine atom instead of bromine and is used in similar applications.

List of Similar Compounds

- Ethyl bromodifluoroacetate

- Ethyl chlorofluoroacetate

- Ethyl fluoroacetate

- Ethyl difluoroacetate

This compound stands out due to its unique combination of bromine and fluorine atoms, making it a valuable reagent in various chemical syntheses and applications.

生物活性

Ethyl bromofluoroacetate (EBFA) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and synthetic organic chemistry. This article provides a comprehensive overview of the biological activity of EBFA, including synthesis methods, mechanisms of action, and relevant case studies.

EBFA is characterized by the molecular formula CHBrFO. It is a colorless liquid at room temperature with notable reactivity due to the presence of both bromine and fluorine atoms, which can influence its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds synthesized from EBFA. For example, a study reported that derivatives of EBFA exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (human breast cancer) and Hs578T (triple-negative breast cancer) cells. The most active compound derived from EBFA showed an IC value of 0.075 µM in MCF-7 cells, indicating high potency with low toxicity to non-cancerous cells .

Mechanistic investigations revealed that these compounds inhibit tubulin polymerization, leading to apoptosis in cancer cells. Specifically, they induced downregulation of anti-apoptotic proteins such as Bcl-2 and survivin while upregulating pro-apoptotic proteins like Bax .

Synthesis and Functionalization

EBFA serves as a versatile building block in organic synthesis, particularly for introducing fluorinated groups into various substrates. Its utility has been demonstrated in several synthetic methodologies:

- Reformatsky Reaction : EBFA has been utilized in Reformatsky reactions to synthesize α-fluoro-β-hydroxy acids. This reaction allows for the incorporation of fluorinated moieties into organic frameworks under mild conditions .

- Visible Light-Induced Reactions : Recent advancements have shown that EBFA can be employed in visible light-induced monofluoromethylenation reactions. This method enables the synthesis of novel α-fluoro-α-heteroaryl esters, showcasing EBFA’s application in developing biologically active compounds .

Study 1: Antiproliferative Activity

A detailed investigation into the antiproliferative effects of EBFA-derived compounds revealed that certain derivatives significantly inhibited cell growth in MCF-7 cells. The study identified structure-activity relationships that suggest modifications at specific positions on the aromatic ring can enhance biological activity .

Study 2: Fluorination Techniques

Another study explored the use of EBFA in fluorination reactions involving azaindoles. The findings indicated that EBFA could directly participate in reactions without requiring transition metal catalysis, leading to efficient formation of difluoromethylated products .

Data Tables

The following table summarizes key findings regarding the biological activities and synthesis methods involving this compound:

| Study | Activity | Cell Line | IC (µM) | Synthesis Method |

|---|---|---|---|---|

| Study 1 | Antiproliferative | MCF-7 | 0.075 | Derivative synthesis |

| Study 2 | Difluoromethylation | Azaindoles | N/A | Direct reaction |

| Study 3 | Reformatsky Reaction | N/A | N/A | Reformatsky synthesis |

属性

IUPAC Name |

ethyl 2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTPIRBQGESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905152 | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-55-8, 10-35-5 | |

| Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of ethyl bromofluoroacetate?

A1: this compound is an ester with the molecular formula C4H6BrFO2 and a molecular weight of 185.0 g/mol. While specific spectroscopic data wasn't detailed in the provided papers, the presence of characteristic functional groups (ester, fluoroalkyl) allows for identification using techniques like NMR and IR spectroscopy.

Q2: What are the primary applications of this compound in organic synthesis?

A2: this compound serves as a precursor for the synthesis of various fluorinated compounds. These include:* Mono- and Difluoromethylated Phenanthridine Derivatives: Achieved through a visible-light-promoted alkylation and decarboxylation sequence using biphenyl isocyanides and either this compound or ethyl bromodifluoroacetate. []* α-Fluoro-β-hydroxy acids: Synthesized via catalyzed Reformatsky reactions with aldehydes and ketones, yielding diastereomeric mixtures of α-fluoro-β-hydroxy esters. Subsequent hydrolysis produces the desired acids. [, ]* Aryldifluoroacetates: Generated through a palladium-catalyzed Negishi cross-coupling reaction with aryl bromides or triflates. This method enables the construction of C(sp2)-CF2 bonds under mild conditions. []* α-Fluoro-α,β-Unsaturated Esters: Synthesized via a rapid, microwave-assisted, one-pot reaction with aldehydes and triphenylphosphine in the presence of a Zn-Cu catalyst under solvent-free conditions. []* 3-Difluoroacetylated or 3-fluoroacetylated quinolines: Formed via a photoredox-catalyzed cascade addition/cyclization reaction with N-propargyl aromatic amines using either ethyl bromodifluoroacetate or this compound under visible light and catalyzed by fac-Ir(ppy)3. []* Unsymmetrical α,α-Diarylacetates: Synthesized using a mild Lewis acid catalyzed C-N → C-C exchange to form arylglycines, which are then transformed into the target diarylacetates. This method offers a broad scope and establishes the synthetic equivalence of this compound with α-nitro-α-diazo carbonyls in this context. []

Q3: What are the advantages of using this compound compared to other fluorinating agents?

A3: this compound offers several advantages:

- Mild Reaction Conditions: Many reactions proceed efficiently at room temperature or with mild heating, minimizing unwanted side reactions. [, , ]

- Versatility: It participates in diverse reactions, including Reformatsky reactions, cross-coupling reactions, and photoredox catalysis. [, , ]

Q4: Are there any safety concerns associated with using this compound?

A4: While specific toxicological data wasn't provided in the papers, it's crucial to treat this compound as a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood with appropriate personal protective equipment.

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of both a bromine and a fluorine atom on the alpha-carbon makes it a versatile reagent.

Q6: Can this compound be used for the synthesis of 18F-labeled compounds for PET imaging?

A6: Yes, research demonstrates the feasibility of using this compound for the synthesis of 18F-difluoromethylarenes. This is achieved through a three-component assembly involving a boron reagent, this compound, and cyclotron-produced non-carrier added [18F]fluoride. [] This highlights its potential in developing novel radiotracers for Positron Emission Tomography (PET) imaging.

Q7: What are the limitations of using this compound in organic synthesis?

A7: While a versatile reagent, some limitations exist:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。